1-Bromotetradec-1-yne

Description

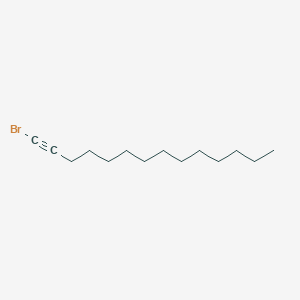

1-Bromotetradec-1-yne is a terminal bromoalkyne with the molecular formula C₁₄H₂₅Br. Structurally, it consists of a 14-carbon chain with a bromine atom and a triple bond at the first carbon (Figure 1). Terminal alkynes like this compound are highly reactive due to the electron-withdrawing effect of the triple bond, which polarizes the C-Br bond, facilitating nucleophilic substitution or elimination reactions. While direct experimental data for this compound are scarce in the provided evidence, its properties can be extrapolated from shorter-chain analogs like 1-bromohex-1-yne (C₆H₉Br) and bromoalkanes such as 1-bromopentane (C₅H₁₁Br) .

Properties

CAS No. |

13958-33-3 |

|---|---|

Molecular Formula |

C14H25Br |

Molecular Weight |

273.25 g/mol |

IUPAC Name |

1-bromotetradec-1-yne |

InChI |

InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-12H2,1H3 |

InChI Key |

OQZQKNQZFBAMGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC#CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-bromotetradec-1-yne with structurally related brominated hydrocarbons:

Key Observations :

- Chain Length : Longer chains (e.g., C₁₄ vs. C₆) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.

- Triple Bond vs. Single Bond : Bromoalkynes exhibit higher reactivity than bromoalkanes due to the sp-hybridized carbon’s electronegativity, which enhances the leaving group ability of Br⁻.

- Boiling Points : Bromoalkanes generally have higher boiling points than bromoalkynes of similar chain length due to stronger van der Waals forces in saturated hydrocarbons.

Nucleophilic Substitution

- This compound: Predicted to undergo Sonogashira coupling or elimination reactions, forming extended conjugated systems.

- 1-Bromohex-1-yne : Used in cross-coupling reactions to synthesize alkynylated pharmaceuticals or polymers .

- 1-Bromopentane : Primarily undergoes SN2 reactions (e.g., Grignard reagent formation) due to its saturated structure .

Stability and Hazard Considerations

- Bromoalkynes : The triple bond increases susceptibility to polymerization or explosive decomposition under heat or light, necessitating storage in inert atmospheres.

- Bromoalkanes : Less reactive but still hazardous; 1-bromopentane requires precautions against skin/eye contact and inhalation .

Analytical Characterization

This compound can be characterized using techniques similar to those in for brominated indoles:

- ¹H/¹³C-NMR: The terminal alkyne proton (δH ~2.0–3.0 ppm) and quaternary sp-carbon (δC ~70–90 ppm) are diagnostic .

- Mass Spectrometry : HRESIMS would confirm the molecular formula via isotopic patterns (e.g., Br’s 1:1 M/M+2 ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.